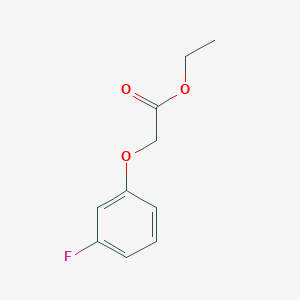

Ethyl 2-(3-fluorophenoxy)acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDEEISQIAYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567904 | |

| Record name | Ethyl (3-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-70-8 | |

| Record name | Ethyl 2-(3-fluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Advantage of Fluorine in Chemistry

The introduction of fluorine into organic molecules is a widely utilized and powerful strategy in medicinal chemistry, profoundly influencing a compound's properties. chem960.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to enhance the pharmacological profile of drug candidates. chemimpex.com

One of the most significant contributions of fluorine substitution is the improvement of metabolic stability. chemimpex.com By replacing a hydrogen atom at a metabolically vulnerable position, the robust carbon-fluorine bond can block oxidative metabolism, thereby increasing the drug's bioavailability and duration of action. nih.gov This strategic placement can also alter the electronic properties of a molecule, influencing its acidity (pKa), and consequently its absorption, distribution, and receptor binding affinity. nih.gov

Furthermore, the substitution of hydrogen with fluorine, which are comparable in size, can lead to enhanced binding to target proteins without a significant steric clash. The highly polarized nature of the C-F bond can introduce favorable electrostatic interactions within a protein's binding pocket. nih.gov The growing number of fluorinated drugs approved by regulatory bodies underscores the transformative impact of this halogen in drug discovery and development. chemimpex.com

Key Physicochemical Properties Influenced by Fluorine Substitution:

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased resistance to oxidative metabolism. | chemimpex.com |

| Binding Affinity | Can be enhanced through new electrostatic interactions. | chem960.com |

| Lipophilicity | Generally increased, which can affect membrane permeability. | |

| pKa | Can be lowered, affecting the ionization state of nearby functional groups. | nih.gov |

The Phenoxyacetate Scaffold: a Versatile Core in Chemical Biology

The phenoxyacetate (B1228835) scaffold is a privileged structure in chemical biology and medicinal chemistry, recognized for its presence in a diverse array of biologically active compounds. vaia.comacs.org This structural motif is a key component in various therapeutic agents and agrochemicals. researchgate.net

Research has demonstrated that derivatives of phenoxyacetic acid exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netekb.egillinois.edu A notable area of investigation is their role as agonists for receptors such as the free fatty acid receptor 1 (FFA1), which is a target for the treatment of type 2 diabetes. cacheby.com The structural versatility of the phenoxyacetate core allows for systematic modifications to optimize potency and selectivity for specific biological targets. oapen.orgnih.gov

The synthesis of phenoxyacetate derivatives is often achieved through the reaction of a substituted phenol (B47542) with an alkyl haloacetate, providing a straightforward method for generating libraries of analogs for biological screening. ekb.egmdpi.com The stability of the phenoxyacetate linkage allows for a wide range of chemical transformations on other parts of the molecule, making it a reliable platform for drug design and development. researchgate.netnih.gov

The Research Landscape of Ethyl 2 3 Fluorophenoxy Acetate and Its Analogs

Strategies for Constructing the Phenoxy Linkage

The formation of the ether bond between the 3-fluorophenol (B1196323) and the acetate (B1210297) moiety is a critical step in the synthesis of this compound. Two primary approaches dominate this transformation: nucleophilic aromatic substitution on a fluorinated phenyl system and etherification reactions involving a halogenated phenol (B47542).

Nucleophilic Aromatic Substitution Approaches on Fluorinated Phenyl Systems

Nucleophilic aromatic substitution (SNAr) presents a viable route to this compound, particularly by reacting a difluorinated benzene (B151609) with an appropriate nucleophile. In this approach, a compound like 1,3-difluorobenzene (B1663923) can serve as the starting material. The fluorine atom is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups.

The reaction typically involves the displacement of one of the fluorine atoms on 1,3-difluorobenzene by the oxygen nucleophile of an ethyl glycolate (B3277807) derivative. The success of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Strong bases are generally required to deprotonate the alcohol of the ethyl glycolate, forming a more potent nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,3-Difluorobenzene | Ethyl glycolate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 100-120 | Moderate | researchgate.net |

| 1,3-Difluorobenzene | Ethyl glycolate | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | 80-100 | Moderate | researchgate.net |

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Etherification Reactions Involving Halogenated Phenols and Acetate Esters

The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it is highly applicable to the synthesis of this compound. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In this specific case, 3-fluorophenol is deprotonated by a base to form the 3-fluorophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The choice of base, solvent, and temperature are crucial for optimizing the yield and minimizing side reactions, such as elimination. wikipedia.org Phase-transfer catalysts are also commonly employed in industrial settings to facilitate the reaction between the aqueous and organic phases. phasetransfer.com

| Phenol | Alkyl Halide | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 3-Fluorophenol | Ethyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone | None | Reflux | High | researchgate.net |

| 3-Fluorophenol | Ethyl chloroacetate | Sodium Hydroxide (NaOH) | Water/Toluene | Tetrabutylammonium (B224687) bromide (TBAB) | 60-80 | High | phasetransfer.comlibretexts.org |

| 3-Fluorophenol | Ethyl bromoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | Room Temp. | Good | byjus.com |

Table 2: Typical Conditions for Williamson Ether Synthesis

Introduction of the Ethyl Acetate Moiety

The ethyl acetate group can be introduced either after the formation of the phenoxyacetic acid or concurrently with the ether linkage formation, as seen in the Williamson ether synthesis.

Esterification Reactions

If 2-(3-fluorophenoxy)acetic acid is used as a precursor, the ethyl ester can be formed through a Fischer esterification reaction. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(3-Fluorophenoxy)acetic acid | Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | Good to High | |

| 2-(3-Fluorophenoxy)acetic acid | Ethanol | p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark trap) | High |

Table 3: Conditions for Fischer Esterification

Alkylation of Active Methylene (B1212753) Compounds

An alternative, though less common, approach involves the alkylation of an active methylene compound. This methodology is not the primary route for the synthesis of this compound but is a valid synthetic strategy for related compounds.

Stereoselective Synthesis of Enantiomeric Forms of this compound Derivatives

The synthesis of specific enantiomers of derivatives of this compound is of significant interest, particularly for pharmaceutical applications where one enantiomer may exhibit desired biological activity while the other may be inactive or even detrimental. Chiral resolution of a racemic mixture of 2-(3-fluorophenoxy)acetic acid followed by esterification is a common approach.

Alternatively, asymmetric synthesis methodologies can be employed to directly produce the desired enantiomer. This can involve the use of chiral catalysts or chiral auxiliaries in the key bond-forming steps. For instance, in a Williamson ether synthesis, a chiral phase-transfer catalyst can be used to induce enantioselectivity in the alkylation of 3-fluorophenol with an ethyl haloacetate.

Research into the stereoselective synthesis of related 2-phenoxypropionic acid derivatives has shown that chiral phase-transfer catalysts derived from cinchona alkaloids can be effective in achieving high enantiomeric excess. While specific examples for this compound are not widely reported, these studies provide a strong foundation for developing such a synthesis.

| Substrate | Reagent | Chiral Catalyst/Auxiliary | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

| 3-Fluorophenol | Ethyl 2-bromopropionate | Cinchona alkaloid-derived PTC | Toluene/Water | 0-25 | Up to 95% | |

| Racemic 2-(3-fluorophenoxy)acetic acid | (R)-(-)-Mandelic acid | None (Resolution) | Ethanol | Crystallization | >98% (for diastereomeric salt) |

Table 4: Approaches to Stereoselective Synthesis of Derivatives

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound relies heavily on the meticulous optimization of several key reaction parameters, including the choice of base, solvent, catalyst, and temperature. These factors collectively influence reaction rate, yield, and the purity of the final product.

Key Reaction Parameters:

Base: The selection of a base is critical for the deprotonation of 3-fluorophenol to form the more nucleophilic 3-fluorophenoxide ion. A variety of bases can be employed, with inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices due to their effectiveness and moderate strength. rsc.org In some protocols, stronger bases such as sodium hydride (NaH) are used to ensure complete deprotonation, which can lead to higher yields. nih.gov The choice of base can significantly impact the reaction's efficiency; for instance, in related syntheses, K₂CO₃ was found to be superior to other bases like Na₂CO₃, Li₂CO₃, and K₃PO₄. rsc.org

Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (CH₃CN) are frequently used as they can effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. rsc.orgnih.gov The selection of the solvent can have a substantial effect on the reaction yield. For example, in similar syntheses, solvents like ethyl acetate and 1,4-dioxane (B91453) provided moderate yields, while others like 1,2-dichloroethane (B1671644) (DCE) resulted in poorer outcomes. rsc.org

Catalyst: To enhance the reaction rate, especially in solid-liquid systems, a phase-transfer catalyst (PTC) is often introduced. ijche.com Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, TBAB) facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with the ethyl haloacetate occurs. bcrec.idresearchgate.net The concentration of the PTC is a key parameter to optimize, as an increase in catalyst amount generally leads to a higher reaction rate up to a certain point. bcrec.idresearchgate.net

Temperature: Reaction temperature directly affects the rate of synthesis. Higher temperatures generally accelerate the reaction, but can also lead to the formation of undesired byproducts. Optimization studies often evaluate a range of temperatures to find the ideal balance between reaction time and product purity. rsc.org For many Williamson ether syntheses, reactions are conducted at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. nih.gov

Isolation and Purification:

Following the reaction, a standard work-up and purification procedure is necessary to isolate the this compound. The typical isolation process involves:

Cooling the reaction mixture and quenching it, often by pouring it into ice-cold water to precipitate the crude product or to facilitate extraction. nih.gov

Performing a liquid-liquid extraction using an organic solvent like ethyl acetate to separate the desired product from the aqueous phase containing inorganic salts. nih.govacs.org

Washing the combined organic layers with brine to remove any remaining water and water-soluble impurities. acs.orgacs.org

Drying the organic phase over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄). nih.govacs.org

Removing the solvent under reduced pressure (in vacuo) to yield the crude product. nih.gov

Final purification is typically achieved through silica (B1680970) gel column chromatography, using a solvent system such as a hexane/ethyl acetate mixture to separate the target compound from any unreacted starting materials or byproducts. nih.govacs.org

Table 1: Optimization of Reaction Conditions for Aryloxyacetate Synthesis

This table illustrates the effect of different catalysts, bases, and solvents on the yield of analogous aryloxyacetate syntheses, providing a model for optimizing the production of this compound.

| Entry | Reactants | Base | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

| 1 | Benzo[c] rsc.orgbcrec.iddithiol-3-one, Isothiocyanatobenzene | K₂CO₃ | CH₃CN | PPh₃ | 110 | 42 | rsc.org |

| 2 | Benzo[c] rsc.orgbcrec.iddithiol-3-one, Isothiocyanatobenzene | K₂CO₃ | CH₃CN | PCy₃ | 80 | 94 | rsc.org |

| 3 | 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | K₂CO₃ | DMF | None | Reflux | 65 | nih.gov |

| 4 | p-Nitrophenol, Ethyl 2-bromoacetate | K₂CO₃ | Toluene | THAB | 50 | High | ijche.comijche.com |

| 5 | Iodo alcohol, 1,3-propanediol (B51772) derivative | NaH | Ether | None | - | 75 | nih.gov |

Green Chemistry Approaches in the Synthesis of Fluorophenoxyacetates

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including fluorophenoxyacetates, to minimize environmental impact and enhance safety and efficiency. nih.gov These approaches focus on using less hazardous materials, alternative energy sources, and environmentally benign solvents. eurekalert.org

Ultrasound-Assisted Synthesis:

One prominent green technique is the use of ultrasonic irradiation. ijche.comijche.com Sonocatalysis, the application of ultrasound to a chemical reaction, can significantly enhance reaction rates in heterogeneous systems, such as the solid-liquid phase-transfer catalyzed synthesis of aryloxyacetates. bcrec.idresearchgate.net The mechanical effects of acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid—create intense local heating and pressure, and generate powerful microjets that improve mass transfer between the phases. This leads to a dramatic increase in the reaction rate compared to conventional stirring methods, often under milder temperature conditions, thus saving energy. bcrec.idresearchgate.net Studies on similar compounds have shown that combining a phase-transfer catalyst with ultrasound results in a synergistic effect, leading to a several-fold enhancement in the reaction rate constant. bcrec.id

Alternative Solvents and Catalysts:

The development of greener synthetic routes often involves replacing hazardous organic solvents with more environmentally friendly alternatives. globaljournals.org While polar aprotic solvents like DMF and DMSO are effective, their toxicity and difficulty in disposal are significant drawbacks. Research is ongoing into the use of greener solvents such as water, ionic liquids, or supercritical fluids for Williamson ether-type reactions. nih.gov

The use of phase-transfer catalysis itself can be considered a green chemistry approach as it allows for the use of inexpensive and safer inorganic bases like potassium carbonate in a solid-liquid system, reducing the need for hazardous and moisture-sensitive reagents like sodium hydride. ijche.com

Process Intensification:

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Aryloxyacetates

This table compares conventional methods with green, ultrasound-assisted techniques for synthesizing related aryloxyacetate compounds, highlighting the potential for greener synthesis of this compound.

| Method | Catalyst | Energy Source | Key Advantage | Reference |

| Conventional Stirring | TBAB | Thermal (Heating) | Established method | bcrec.id |

| Ultrasound-Assisted | TBAB | Ultrasonic Irradiation | Significantly enhanced reaction rate, energy efficiency | bcrec.idresearchgate.net |

| Conventional Stirring | THAB | Thermal (Heating) | Effective with PTC | ijche.comijche.com |

| Ultrasound-Assisted | THAB | Ultrasonic Irradiation | Higher yield under milder conditions | ijche.comijche.com |

Reactions at the Phenyl Ring: Electrophilic and Nucleophilic Substitutions

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The substituents already on the ring—the fluorine atom and the -OCH₂COOEt group—direct the position of incoming electrophiles. Both are ortho-, para-directing groups. The ether linkage is a strong activating group, while the fluorine atom is a deactivating group due to its electronegativity, yet it still directs ortho and para. The positions ortho and para to the ether linkage (positions 2, 4, and 6) are the most activated sites for electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For example, bromination would likely yield products such as ethyl 2-(4-bromo-3-fluorophenoxy)acetate. sigmaaldrich.combldpharm.com

Nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring, is less common for this substrate. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule, or the use of harsh reaction conditions. pressbooks.pub

Transformations of the Ester Functional Group

The ester functional group is a primary site for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(3-fluorophenoxy)acetic acid. This reaction can be catalyzed by either acid or base (saponification). Base-catalyzed hydrolysis is typically irreversible as the carboxylate salt is formed, followed by acidification to yield the final product.

Table 1: Typical Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Conditions | Product |

| Acid-Catalyzed | H₂SO₄ or HCl in water | Heat | 2-(3-fluorophenoxy)acetic Acid |

| Base-Catalyzed | NaOH or KOH in water/alcohol | Room Temp or Heat | Sodium 2-(3-fluorophenoxy)acetate |

| Followed by HCl or H₂SO₄ | Acidification | 2-(3-fluorophenoxy)acetic Acid |

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is an equilibrium process and can be driven to completion by using the alcohol reactant as the solvent. libretexts.orgmasterorganicchemistry.com Both acid and base catalysts are effective. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and an acid catalyst like sulfuric acid would produce Mthis compound. organic-chemistry.orgresearchgate.net

Table 2: Catalysts for Transesterification

| Catalyst Type | Examples | Reaction Conditions |

| Acid (Homogeneous) | H₂SO₄, TsOH | Reflux in alcohol |

| Acid (Heterogeneous) | Amberlyst-15 | Reflux in alcohol researchgate.netscielo.br |

| Base | NaOCH₃, K₂CO₃ | Reflux in alcohol |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Room Temperature organic-chemistry.org |

The ester functional group can be reduced to a primary alcohol, yielding 2-(3-fluorophenoxy)ethanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this purpose. Alternatively, sodium borohydride (B1222165) (NaBH₄) in combination with an alcohol like methanol can also be used, offering a milder and safer option for reducing aromatic esters. researchgate.net

Table 3: Reagents for Ester Reduction

| Reagent | Solvent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to Room Temp | 2-(3-fluorophenoxy)ethanol |

| Sodium borohydride (NaBH₄) / Methanol | THF | Reflux researchgate.net | 2-(3-fluorophenoxy)ethanol |

Derivatization via the Alpha-Carbon of the Acetate Moiety

The carbon atom adjacent to the ester's carbonyl group (the α-carbon) is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. This allows for the introduction of new substituents at the alpha-position. For instance, the enolate can be alkylated with alkyl halides (e.g., methyl iodide) to introduce an alkyl chain. This reactivity opens a pathway to a wide range of derivatives not easily accessible by other means.

Exploration of Novel this compound-Based Hybrid Molecules

The core structure of this compound serves as a building block for more complex, "hybrid" molecules. These molecules combine the structural features of the parent compound with other pharmacophores or functional groups to create novel chemical entities. For example, the synthesis of a chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, demonstrates how the phenoxyacetate moiety can be incorporated into larger, conjugated systems. nih.gov Another example is the formation of molecules like 2-(3-Ethylphenoxy)this compound, which could be synthesized via a transesterification reaction with 2-(3-ethylphenoxy)ethanol. nih.gov These strategies highlight the utility of this compound as a versatile starting material in medicinal chemistry and materials science.

Theoretical and Computational Investigations of Ethyl 2 3 Fluorophenoxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By approximating the electron density of a system, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the fundamental characteristics of Ethyl 2-(3-fluorophenoxy)acetate.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-fluorophenoxy ring system, which can readily donate electrons. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing ester group (C=O), which serves as the primary electron-accepting site. The energy gap can be used to derive important quantum chemical parameters that describe the molecule's reactivity.

Table 1: Illustrative Frontier Orbital Properties of this compound

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO, a measure of chemical stability and reactivity. |

Note: These values are representative for a molecule of this type and would be precisely determined via specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive electrostatic potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP surface would show the most negative potential (red) concentrated around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The most positive potential (blue) would be located on the hydrogen atoms, particularly those of the ethyl group. This mapping helps identify the sites most likely to engage in intermolecular interactions.

Table 2: Illustrative MEP Surface Values for Key Regions of this compound

| Molecular Region | Atom(s) | Expected Electrostatic Potential | Role in Reactions |

| Carbonyl Group | Oxygen | Highly Negative (Red) | Site for electrophilic attack; H-bond acceptor. |

| Fluorine Atom | Fluorine | Negative (Yellow/Red) | Electronegative center; potential H-bond or halogen bond acceptor. |

| Phenoxy Ring | Aromatic Hydrogens | Slightly Positive | Weakly acidic protons. |

| Ethyl Group | Hydrogens | Positive (Blue) | Sites for nucleophilic interaction. |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to map the energy landscape associated with rotations around specific bonds. For this compound, key rotatable bonds include the C-O bonds of the ether and ester linkages.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation, which is the most populated and representative structure of the molecule, as well as other local minima and the energy barriers between them. The most stable conformer typically minimizes steric hindrance and optimizes favorable electronic interactions.

Table 3: Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | Most Stable |

| B (Local Minimum) | ~60° (gauche) | +1.5 | Less Stable |

| C (Transition State) | 0° (syn-periplanar) | +4.0 | Unstable |

Note: These values are illustrative and represent a typical energy profile for such a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and electronic stabilization.

For this compound, important NBO interactions would include the delocalization of lone pairs (n) from the oxygen and fluorine atoms into adjacent anti-bonding orbitals (σ* or π). A key interaction would be the hyperconjugation from the oxygen lone pairs of the ester group into the π orbital of the carbonyl bond (n -> π*), which contributes to the stability of the ester functionality.

Table 4: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(Ocarbonyl) | π(C=O) | ~40-60 | Resonance stabilization of the carbonyl group. |

| n(Oether) | σ(C-C) | ~2-5 | Hyperconjugative stabilization. |

| n(F) | σ*(Caryl-Caryl) | ~1-3 | Weak hyperconjugation involving the fluorine atom. |

Note: E(2) values are representative examples based on similar structures.

Intermolecular Interaction Studies in Solution and Solid State

The quantum chemical properties of an individual molecule dictate how it interacts with its neighbors in condensed phases. These interactions govern the physical properties of the substance, such as its boiling point, solubility, and crystal structure.

Hydrogen Bonding and Halogen Bonding Interactions

This compound has several sites capable of participating in intermolecular bonding. While it lacks a classic hydrogen bond donor (like an O-H or N-H group), its oxygen and fluorine atoms can act as hydrogen bond acceptors.

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming hydrogen bonds with protic solvents (e.g., water, methanol) or other donor molecules. The ether oxygen can also act as a weaker hydrogen bond acceptor.

Halogen Bonding: The fluorine atom, being an electronegative halogen, can participate in halogen bonding. In this interaction, the fluorine atom acts as a nucleophile (a halogen bond acceptor) interacting with an electrophilic site on another molecule. This type of interaction can play a significant role in the solid-state packing of fluorinated compounds.

Table 5: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor Atom in Titled Compound | Expected Strength |

| Hydrogen Bond | H-O (e.g., from Water) | O (Carbonyl) | Strong |

| Hydrogen Bond | H-O (e.g., from Water) | O (Ether) | Weak to Moderate |

| Halogen Bond | Electrophilic Region | F (Fluorine) | Weak |

Aromatic Interactions (e.g., π-stacking, π-hole interactions)

The aromatic character of the 3-fluorophenyl ring in this compound is central to its non-covalent interactions, which are crucial for its molecular recognition by biological targets and its solid-state packing. Two key types of aromatic interactions are π-stacking and π-hole interactions.

π-Stacking: This interaction involves the attractive, non-covalent forces between aromatic rings. In the context of this compound, the fluorobenzene (B45895) moiety can participate in π-π stacking. However, the presence of fluorine can significantly influence this interaction. Research on halobenzenes indicates that fluorine can disrupt the typical π-π stacking observed with heavier halogens like chlorine and bromine. rsc.org This disruption arises from fluorine's high electronegativity, which alters the quadrupole moment of the aromatic ring and can lead to less favorable face-to-face stacking arrangements compared to other halobenzenes. rsc.org Instead, offset stacking or edge-to-face arrangements may become more prevalent.

π-Hole Interactions: A π-hole is a region of positive electrostatic potential located perpendicular to the plane of an aromatic ring. rsc.org These positive regions can form attractive interactions with electron-rich sites (negative sites) such as lone pairs or other π-electron systems. rsc.org In fluorinated benzene (B151609) derivatives, the electron-withdrawing nature of the fluorine atoms enhances the positive character of the π-hole. aip.org Theoretical studies show that these π-holes are like craters of positive potential above and below the ring, which can engage in strong, directional interactions. rsc.org The interaction between a fluorinated aromatic ring and another molecule is significantly influenced by electrostatics and polarization. rsc.org Specifically, the interaction between fluorinated aromatics and electron-deficient π-systems can be attractive, a phenomenon that is repulsive with non-fluorinated benzene. acs.org Therefore, the 3-fluorophenyl group in this compound likely possesses a significant π-hole, enabling it to act as an electron acceptor in interactions with nucleophilic biological residues.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While specific Molecular Dynamics (MD) simulation studies focused exclusively on this compound are not widely documented in the reviewed literature, the application of this computational technique provides invaluable insights into the molecule's behavior in a dynamic, solvated environment. MD simulations model the movement of atoms and molecules over time, offering a window into conformational flexibility and intermolecular interactions that are not apparent from static structural models. nih.gov

For a molecule like this compound, an MD simulation would typically investigate:

Conformational Flexibility: The molecule is not rigid. The ether linkage (C-O-C) and the ethyl acetate (B1210297) group possess rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a target protein.

Solvent Effects: The interaction with the surrounding solvent (typically water in a biological context) is crucial for its solubility, stability, and transport. MD simulations can model the explicit interactions between the solute and solvent molecules. uminho.pt This would reveal how water molecules arrange around the hydrophobic fluorophenyl ring and the more polar ester group, providing a molecular basis for its lipophilicity and solubility. The simulation can track the stability of aggregates or micelles, which is influenced by the molecule's hydrophobic-hydrophilic balance. uminho.pt

Dynamic Behavior: Simulations can reveal the dynamic fluctuations of the molecule, such as the wagging of the ethyl tail or the twisting of the phenyl ring. Studies on other esters have used MD simulations to understand their self-assembly into nanoemulsions and their behavior at interfaces, which is relevant for drug delivery applications. nih.gov By simulating the system at different temperatures, researchers can also predict melt properties and understand how molecular motion changes with thermal energy. mdpi.comnih.gov

In essence, MD simulations would bridge the gap between the static structure and the dynamic functional behavior of this compound, providing a powerful tool to rationalize its physicochemical properties and predict its interactions within a biological system.

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., lipophilicity)

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, key parameters such as lipophilicity, polarity, and molecular size can be predicted using computational models. These predictions are vital in early-stage drug discovery for prioritizing candidate molecules.

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (logD), is a primary determinant of a molecule's ability to cross biological membranes. The introduction of fluorine into a molecule has a complex and context-dependent effect on lipophilicity. uminho.pt While perfluorination generally increases lipophilicity, partial or internal fluorination can sometimes lead to a decrease compared to the non-fluorinated analog. uminho.pt This is because fluorine, despite its hydrophobicity, can influence molecular conformation and increase the polarity of nearby functional groups. uminho.pt

Computational tools provide estimates for these properties. While specific, experimentally verified data for this compound is not consistently available across public databases, data for structurally analogous compounds can provide valuable insights. For instance, the closely related compound Ethyl 2-(3-fluorophenyl)-2-oxoacetate has predicted values that highlight the general physicochemical space of such molecules.

Below is a table of computationally predicted physicochemical parameters for a close structural analog. It is important to note the structural difference: the listed analog contains a ketone group (oxo) adjacent to the phenyl ring, which will influence the electronic properties and polarity compared to the ether linkage in this compound.

| Parameter | Predicted Value | Significance in Biological Activity |

|---|---|---|

| Molecular Weight | 196.18 g/mol | Influences diffusion and transport across membranes. |

| XLogP3 | 2.1 | A measure of lipophilicity; values in this range are common for orally absorbed drugs. |

| Hydrogen Bond Donor Count | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptor Count | 4 | The ether and ester oxygens can accept hydrogen bonds, influencing solubility and receptor binding. |

| Rotatable Bond Count | 4 | Indicates molecular flexibility, which is important for binding to target sites. |

| Polar Surface Area (PSA) | 43.37 Ų | Relates to membrane permeability and transport characteristics. |

Table 1: Predicted Physicochemical Properties for the structural analog Ethyl 2-(3-fluorophenyl)-2-oxoacetate. These values serve as an estimation for the properties of this compound.

These predicted parameters collectively suggest that this compound is a moderately lipophilic molecule with several hydrogen bond acceptors, features that are consistent with many biologically active compounds.

Structure Activity Relationship Sar Studies of Ethyl 2 3 Fluorophenoxy Acetate Derivatives

Influence of Fluorine Position and Electronic Effects on Bioactivity

The position of the fluorine atom on the phenyl ring of ethyl 2-(3-fluorophenoxy)acetate derivatives can significantly impact their biological activity due to electronic effects and altered binding interactions. The electron-withdrawing nature of fluorine can influence the acidity of the compound and its ability to form hydrogen bonds, which are critical for target engagement. researchgate.net

A comparative study on fluorobenzoxaboroles, for instance, revealed that different isomers, distinguished by the fluorine atom's position, exhibited varied antifungal activities. nih.gov This highlights that the precise placement of a fluorine substituent is a key determinant of a compound's biological efficacy. The electronic properties of the phenyl ring, modulated by the fluorine atom, can affect how the molecule interacts with amino acid residues within a protein's binding pocket.

Modulation of the Phenoxy Linkage and its Impact on Biological Targets

Research on related phenoxyacetic acid derivatives has shown that modifications to the linker region can influence their mechanism of action. For example, in the context of anti-inflammatory agents, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been shown to be promising inhibitors of the COX-2 enzyme. mdpi.com The nature of the linkage can determine whether a compound acts as an agonist or antagonist at a particular receptor.

Systematic Investigation of Substitutions on the Phenyl Ring and their Pharmacological Consequences

Systematic substitutions on the phenyl ring are a common strategy in medicinal chemistry to explore the SAR of a compound series. rsc.org Phenyl rings are prevalent in many pharmaceuticals, but their aromaticity can sometimes lead to suboptimal properties like low solubility. nih.gov Replacing the phenyl ring with bioisosteres, such as aliphatic rings, can modulate physicochemical properties while maintaining or even enhancing biological activity. pharmablock.comresearchgate.net

Studies on various classes of compounds have demonstrated the importance of phenyl ring substitutions. For instance, in a series of bisphenolic amides designed as estrogen receptor ligands, bulky substituents on an N-phenyl ring were found to confer higher affinity. nih.gov Similarly, for phenoxy and benzyloxy acid derivatives acting as antisickling agents, the potency was positively correlated with the hydrophobic and electronic parameters of substituents at the ortho, meta, and para positions of the phenyl ring. nih.gov These findings underscore the principle that even small changes to the phenyl ring can have profound pharmacological consequences.

Role of the Ester Moiety in Ligand-Receptor Interactions and Enzyme Recognition

The ester moiety of this compound is a key functional group that can participate in various non-covalent interactions with a biological target, including hydrogen bonding and dipole-dipole interactions. The nature of the ester, including the size and properties of the alkyl group (in this case, ethyl), can influence the compound's binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This approach uses physicochemical descriptors of the molecules, such as hydrophobicity (logP), electronic properties (pKa), and steric parameters, to predict the activity of new, untested compounds. nih.govyoutube.com

QSAR models are valuable tools in drug discovery for lead optimization and for screening large compound libraries to identify potential drug candidates. nih.gov For instance, a QSAR study was conducted on phenoxy and benzyloxyacetic acid derivatives to understand the structural requirements for their antisickling activity. nih.gov This study successfully developed equations correlating the compounds' properties with their in vitro activities, demonstrating the predictive power of QSAR in guiding the design of more potent analogs. nih.gov Similarly, QSAR models have been developed for various other classes of compounds, including amide derivatives, to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase. frontiersin.org

Ligand-Protein Interaction Profiling via Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jppres.comekb.eg This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govbiorxiv.org By visualizing these interactions, researchers can gain insights into the structural basis of a compound's activity and make informed decisions for its optimization. researchgate.net

For example, molecular docking studies on a chalcone (B49325) derivative containing a phenoxy acetate (B1210297) moiety revealed strong binding to acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST), with calculated binding energies indicating high affinity. nih.gov Docking simulations can also be used to predict the binding affinities of a series of compounds, which can then be correlated with their experimentally determined biological activities. This combined approach of docking and experimental validation is a powerful strategy in modern drug discovery. nih.gov

Interactive Data Table: Docking and Inhibition Data for a Chalcone Derivative nih.gov

| Enzyme | Ki (µM) | Binding Energy (kcal/mol) |

| Glutathione S-transferase (GST) | 14.19 ± 2.15 | -10.39 |

| Acetylcholinesterase (AChE) | 11.13 ± 1.22 | -11.24 |

| Butyrylcholinesterase (BChE) | 8.74 ± 0.76 | -8.56 |

Exploration of Biological Activities and Potential Applications of Ethyl 2 3 Fluorophenoxy Acetate Derivatives

Antimicrobial and Antitubercular Research Avenues

The structural framework of ethyl 2-(3-fluorophenoxy)acetate derivatives makes them promising candidates in the search for novel antimicrobial agents. The presence of the fluoro group and the phenoxyacetate (B1228835) moiety allows for structural modifications that can enhance their pharmacological properties. Research in this area focuses on synthesizing and evaluating new derivatives for their efficacy against a range of microbial pathogens.

One area of significant interest is the development of antitubercular drugs. For instance, the drug R207910, while not a direct derivative, targets the ATP synthase of Mycobacterium tuberculosis, highlighting the potential of enzyme inhibitors in this field. nih.gov The inhibition of ATP synthase disrupts the energy metabolism of the bacteria, leading to their eradication. nih.govunibo.it This mechanism provides a promising strategy for developing new antitubercular agents from various chemical scaffolds, including those related to this compound.

Anticancer and Cytotoxic Investigations

The exploration of this compound derivatives as potential anticancer agents has yielded promising results. The cytotoxic effects of these compounds are being investigated against various cancer cell lines.

Studies have shown that certain derivatives can induce cell death and inhibit the growth of cancer cells. For example, some novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives have demonstrated significant cytotoxic activity against tumor cell lines. nih.gov Specifically, a derivative, ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate, was found to exhibit high inhibitory effects. nih.gov

Furthermore, research on other structurally related compounds has provided insights into their anticancer mechanisms. For instance, a novel coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), has been shown to inhibit the proliferation and induce apoptosis of colorectal cancer cells by targeting the STAT3 signaling pathway. researchgate.net Similarly, 3-fluoroazetidin-2-ones have demonstrated potent growth inhibition in various cancer cell lines, including leukemia and breast cancer. mdpi.com The ethyl acetate fraction of the marine sponge Stylissa carteri has also been found to induce cell death in aggressive breast cancer cells. waocp.org

The cytotoxic potential of these derivatives is often evaluated using assays like the brine shrimp lethality test and MTT assay. nih.govnih.gov The results from these screenings help identify the most promising compounds for further development.

Anti-inflammatory and Analgesic Potential

Derivatives of phenoxyacetic acid have been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), which are key players in the inflammatory process.

Research has focused on designing and synthesizing novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.com Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Some synthesized compounds have shown potent anti-inflammatory effects in vivo, significantly reducing paw thickness and weight in animal models. mdpi.com

Furthermore, succinimide (B58015) derivatives, which can be structurally related to the core scaffold, have also demonstrated potential effectiveness in treating inflammation and analgesia. nih.gov A newly synthesized pivalate-based succinimide derivative showed significant anti-inflammatory and analgesic responses in preclinical studies. nih.gov

Neuroactive Compound Development and Receptor Ligand Studies

The structural features of this compound derivatives make them interesting candidates for the development of neuroactive compounds. The presence of the fluorophenyl group is a common motif in many centrally acting drugs.

For example, escitalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), contains a fluorophenyl group and is used in the treatment of major depressive disorder. fda.gov While not a direct derivative, the success of such compounds highlights the potential of the fluorophenoxy moiety in designing molecules that can interact with neuroreceptors. Research in this area could involve synthesizing derivatives and evaluating their binding affinity to various receptors in the central nervous system.

Enzyme Inhibition and Modulation Studies

A significant area of research for this compound derivatives is their ability to inhibit or modulate the activity of various enzymes. This inhibitory action is the basis for many of their potential therapeutic and agrochemical applications.

Cholinesterases: While specific studies on this compound derivatives and cholinesterase inhibition are not detailed in the provided context, this is a common target for drug development, particularly for Alzheimer's disease.

COX Enzymes: As mentioned in the anti-inflammatory section, derivatives of phenoxy acetic acid are being actively investigated as selective COX-2 inhibitors. mdpi.comresearchgate.net The goal is to develop anti-inflammatory drugs with improved safety profiles. nih.govmdpi.com

Phospholipase A2: The venom of the Montivipera bornmuelleri snake contains phospholipase A2 (PLA2) and has shown inhibitory effects on the ATP synthase of bacteria. nih.gov This suggests a potential link between PLA2 inhibition and antimicrobial activity that could be explored with synthetic compounds.

ATP Synthase: Inhibition of ATP synthase is a key mechanism of action for some antimicrobial and anticancer agents. nih.govunibo.it The drug R207910, for example, targets the ATP synthase of Mycobacterium tuberculosis. nih.gov Natural compounds like resveratrol (B1683913) and piceatannol (B1677779) have also been shown to inhibit ATP synthase. nih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO): PPO is a crucial enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in mammals. nih.govunl.edu Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell damage, making PPO inhibitors effective herbicides. unl.eduucanr.edunih.gov A new herbicide, epyrifenacil (B8306211), acts by inhibiting PPO. nih.gov

Antiplasmodial Activity Assessments

The search for new treatments for malaria has led to the investigation of various chemical compounds, including derivatives of this compound. The antiplasmodial activity of these compounds is tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research has shown that 2-phenoxy-3-trichloromethylquinoxalines exhibit antiplasmodial activity by targeting the apicoplast of the parasite. nih.gov The substitution pattern on the phenoxy ring plays a crucial role in the activity of these compounds. nih.gov Similarly, chalcones containing a 2,2,2-trifluoroethoxy group have demonstrated significant inhibitory effects against P. falciparum. nih.gov

Ethyl acetate extracts from various plants, such as Cassia occidentalis and Dacryodes edulis, have also shown promising antiplasmodial activity in preclinical studies. arocjournal.commalariaworld.org These findings support the continued exploration of phenoxyacetate derivatives and related structures as potential antimalarial agents.

Applications in Agrochemical Development

The development of new herbicides is crucial for modern agriculture to manage weeds effectively. awsjournal.org Derivatives of this compound have shown potential as herbicidal agents, primarily through the inhibition of protoporphyrinogen oxidase (PPO).

PPO inhibitors are a class of herbicides that cause rapid and extensive damage to plant tissues. unl.eduucanr.edu The herbicide epyrifenacil is a PPO inhibitor. nih.gov The development of new PPO inhibitors is an active area of research, with companies using artificial intelligence to discover novel chemical classes with this mode of action. awsjournal.org

Furthermore, other phenoxy-containing compounds, such as fenoxaprop-ethyl, are used as herbicides for the control of grassy weeds in various crops. epa.gov The metabolic pathway of these herbicides often involves the cleavage of the ethyl ester to the corresponding acid. epa.gov The study of these existing herbicides provides a framework for the design and development of new agrochemicals based on the this compound scaffold.

Role of Ethyl 2 3 Fluorophenoxy Acetate As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The chemical architecture of Ethyl 2-(3-fluorophenoxy)acetate makes it an ideal building block for elaborate organic structures. The ester functional group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These transformations allow for the extension of the molecule and the introduction of new functional groups.

A primary synthetic application involves its use as an alkylating agent. Following the Williamson ether synthesis model, the phenoxyacetate (B1228835) moiety is typically constructed by reacting a phenol (B47542) (in this case, 3-fluorophenol) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base like potassium carbonate. walisongo.ac.idmdpi.com This foundational reaction creates the core structure, which can then be elaborated upon. For instance, the ethyl ester can be hydrolyzed to 2-(3-fluorophenoxy)acetic acid, which can then be coupled with other molecules.

This compound and its analogs are instrumental in synthesizing complex heterocyclic systems, which form the core of many biologically active molecules. For example, related phenoxyacetate intermediates are used to build quinazolinone structures, which are significant scaffolds in medicinal chemistry. nih.gov The general strategy involves reacting the intermediate with other molecules to form larger, more complex ring systems. rsc.org

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | Aqueous base (e.g., NaOH) followed by acid workup | Carboxylic Acid (2-(3-fluorophenoxy)acetic acid) | Activates the molecule for amide bond formation or other coupling reactions. |

| Amidation | Amine (R-NH2), coupling agent | Amide | Introduces nitrogen-containing functional groups, key for biological activity. |

| Transesterification | Alcohol (R-OH), acid/base catalyst | New Ester | Modifies solubility and reactivity. |

| Claisen Condensation | Strong base (e.g., NaOEt), another ester | β-keto ester | Forms new carbon-carbon bonds, building molecular complexity. |

Precursor in Medicinal Chemistry for Drug Discovery Programs

In medicinal chemistry, the introduction of fluorine into a drug candidate molecule is a widely used strategy to improve its pharmacological profile. chemenu.com this compound serves as a readily available precursor that contains this desirable fluorinated moiety. Its structure is a common feature in molecules designed to interact with various biological targets.

Phenoxyacetic acid derivatives are known to possess a range of biological activities, and this compound is a key intermediate for creating analogs for testing. For instance, related phenoxyacetate synthons are utilized in the creation of dual-action agents, such as hypoglycemic drugs that target multiple pathways. researchgate.net The synthesis often involves creating the core phenoxyacetate structure and then modifying it to optimize its interaction with protein targets. mdpi.comresearchgate.net The versatility of the ester group allows for the attachment of various other pharmacophores, enabling the exploration of structure-activity relationships (SAR). Sulfur-containing heterocyclic compounds, which have shown diverse pharmacological properties including anti-HIV, antitumor, and antimicrobial activities, can be synthesized using intermediates derived from phenoxyacetic acid structures. rsc.org

Intermediate in the Development of Agrochemicals and Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals into the agrochemical sector. Many modern herbicides and pesticides are complex organic molecules that require multi-step synthesis, and this compound can serve as a key intermediate. The phenoxyacetic acid scaffold is the basis for a major class of herbicides.

For example, the related compound fluoroglycofen-ethyl (B166172) is a known herbicide active compound. google.com While the exact synthesis pathway can vary, the general structure highlights the importance of the fluorophenoxyacetate moiety in agrochemicals. The development of such specialty chemicals often involves the synthesis of numerous analogs to find the one with the optimal balance of efficacy, selectivity, and environmental safety. The availability of intermediates like this compound facilitates this process. Furthermore, the broader class of sulfur-containing heterocycles, whose synthesis can involve such intermediates, has found wide application in agrochemicals. rsc.org

Facilitation of High-Throughput Synthesis for Screening Libraries

High-throughput synthesis (HTS) is a cornerstone of modern drug and materials discovery, allowing for the rapid creation of large numbers of compounds for biological or material screening. A key strategy in HTS is the use of "building blocks"—relatively simple molecules that can be readily combined in various ways to produce a large and diverse library of final products.

This compound is an ideal candidate for a building block in the creation of target-focused compound libraries. nih.gov Its defined structure, containing a fluorinated aromatic ring and a reactive ester handle, allows it to be systematically reacted with a diverse set of reactants. For example, the ester can be converted to the corresponding acid and then coupled with a large library of amines to produce a vast array of amides. Alternatively, the aromatic ring can be further functionalized. This approach enables the efficient exploration of chemical space around a core scaffold, which is crucial for identifying "hit" compounds in early-stage discovery programs. nih.gov The creation of libraries of small molecules for screening against therapeutic targets like kinases or ion channels often relies on versatile and reactive intermediates such as this. nih.gov

Future Research Directions and Emerging Opportunities

Discovery of Novel and More Efficient Synthetic Pathways

The creation of ethyl 2-(3-fluorophenoxy)acetate is foundational to its study and application. While the Williamson ether synthesis is a well-established method, future research will invariably focus on developing synthetic strategies that are more efficient, environmentally benign, and economically viable.

Key areas for exploration include:

Advanced Catalysis: Investigating new catalytic systems, such as improved phase-transfer catalysts or transition metal catalysts (e.g., copper or palladium), could significantly enhance reaction rates and yields under milder conditions. The use of organophosphine catalysts has also shown promise in related annulation reactions, suggesting their potential applicability. rsc.org

Flow Chemistry: Implementing continuous flow manufacturing offers precise control over reaction parameters like temperature and mixing. This can lead to improved product consistency, higher yields, and enhanced safety profiles, making the synthesis more suitable for industrial-scale production.

Green Chemistry Principles: A major thrust of future synthetic research will be the adoption of greener methodologies. This involves using less hazardous solvents, reducing energy consumption through methods like microwave-assisted synthesis, and designing atom-economical reactions that minimize waste by incorporating most of the starting materials into the final product. A reported synthesis for a similar compound, ethyl-2-(4-aminophenoxy)acetate, highlights a safer and cheaper reduction method using NH4Cl/Fe instead of H2 and Pd/C, showcasing a step towards greener processes. mdpi.com

These synthetic advancements are critical for making this compound and its derivatives more readily available for widespread research and commercial use.

Application of Advanced Computational Design in Derivative Optimization

Computational tools are indispensable in modern chemical research for accelerating the design and optimization of new molecules. For this compound, these methods can guide the synthesis of derivatives with tailored properties.

Future computational efforts will likely concentrate on:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. This allows for the virtual screening of extensive compound libraries to prioritize derivatives with the highest potential efficacy, saving significant time and resources.

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to its biological target, such as an enzyme or receptor. For instance, in the development of new drugs, docking simulations can reveal how derivatives of this compound interact with a target like the free fatty acid receptor 1 (FFA1), aiding in the design of more potent agonists. nih.gov

Pharmacophore Modeling: This method identifies the key structural features and their spatial arrangement necessary for a molecule's biological activity. By understanding the essential pharmacophore of this compound, researchers can design new derivatives that maintain or improve upon the desired biological effect.

| Computational Technique | Application in Derivative Design | Potential Outcome |

| QSAR | Predict biological activity from chemical structure | Prioritization of potent synthetic candidates |

| Molecular Docking | Simulate binding to biological targets (e.g., enzymes, receptors) | Rational design of more selective and effective compounds nih.gov |

| Pharmacophore Modeling | Identify essential 3D features for biological activity | Creation of novel derivatives with enhanced or new functions |

Identification of Unexplored Biological Targets and Mechanisms of Action

While phenoxyacetate (B1228835) compounds are often associated with herbicidal activity that mimics the plant hormone auxin, the precise biological interactions of this compound may harbor unique aspects. The presence of the fluorine atom can alter its electronic properties, metabolic stability, and binding affinities.

Future research should aim to:

Discover Novel Biological Targets: Techniques like chemical proteomics can identify the specific proteins that this compound interacts with inside a cell. This could uncover entirely new mechanisms and potential applications. For example, various phenoxyacetic acid derivatives have been investigated for roles beyond agriculture, including as potential anticancer agents and FFA1 agonists for treating type 2 diabetes. nih.govmdpi.com

Elucidate Fluorine's Influence: Focused studies are needed to understand how the 3-fluoro substituent specifically impacts the molecule's interaction with known and novel biological targets compared to its non-fluorinated counterparts.

Explore New Therapeutic Possibilities: The identification of new biological targets could pave the way for developing derivatives of this compound for therapeutic use. Research has shown that modifications of the phenoxyacetate structure can lead to compounds with potent activity against cancer cell lines like HepG2. mdpi.com

Integration with Materials Science for Functional Material Development

The physicochemical properties of this compound make it an intriguing candidate for incorporation into advanced materials. Its aromatic and ester components could be leveraged to create materials with novel functions.

Emerging opportunities include:

Functional Polymers: By grafting this compound onto polymer backbones, it may be possible to create "smart" materials that respond to environmental stimuli, with potential uses in targeted drug delivery or sensor technology.

Surface Modification: The molecule could be used to chemically modify surfaces, altering their properties like hydrophobicity or biocompatibility. This could be valuable in developing anti-fouling coatings for marine applications or creating more effective surfaces for biomedical implants.

Liquid Crystals: The combination of a rigid aromatic ring and a flexible ester chain is a common motif in liquid crystal molecules. Investigating the potential of this compound and its derivatives to form liquid crystalline phases could lead to innovations in display technologies and optical films.

Investigation into Metabolomic and Degradation Pathways

A comprehensive understanding of how this compound is metabolized by organisms and breaks down in the environment is vital for assessing its ecological footprint and ensuring its responsible use. The stability of the carbon-fluorine bond makes these investigations particularly important. nih.gov

Future research in this domain should focus on:

Metabolite Identification: Employing sophisticated analytical techniques like mass spectrometry and NMR spectroscopy to identify the breakdown products (metabolites) of this compound in plants, soil, water, and animal models.

Biotic and Abiotic Degradation: Studying the kinetics and pathways of its degradation through both microbial action (biotic) and environmental forces like sunlight (photolysis) and water (hydrolysis). The microbial degradation of fluorinated pharmaceuticals is an area of growing research, as these compounds can be recalcitrant. nih.gov

Enzymatic Pathway Analysis: Identifying the specific enzymes in microorganisms or other organisms that are responsible for metabolizing the compound. This knowledge is crucial for developing potential bioremediation strategies and for understanding species-specific sensitivities. Microbial engineering and the use of novel enzymes are promising approaches for generating microbes that can break down such compounds. frontiersin.org

| Research Area | Focus | Key Techniques |

| Metabolomics | Identify breakdown products in organisms | Mass Spectrometry, NMR Spectroscopy |

| Environmental Fate | Study degradation in soil and water | Kinetic studies, Photolysis/Hydrolysis experiments |

| Bioremediation | Identify enzymes for degradation | Microbial screening, Enzymatic assays |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-fluorophenoxy)acetate, and how can reaction conditions be standardized?

The synthesis typically involves nucleophilic substitution between 3-fluorophenol and ethyl chloroacetate under alkaline conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilicity .

- Catalyst : Potassium carbonate (K₂CO₃) is preferred for deprotonating phenol while minimizing ester hydrolysis . Post-reaction, purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for -OCH₂CO- and δ ~1.3 ppm for ethyl CH₃) and fluorophenyl group (¹⁹F NMR δ ~-110 ppm) .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted 3-fluorophenol) using C18 columns and ESI+ ionization .

- FT-IR : Identifies ester C=O stretching (~1740 cm⁻¹) and aryl C-F bonds (~1220 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

this compound is stable as a neat oil at -20°C for ≥2 years. Degradation studies show:

- Thermal instability : Decomposes above 100°C, forming 3-fluorophenol and acetic acid derivatives.

- Light sensitivity : UV exposure accelerates ester hydrolysis; store in amber vials .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

Competing etherification or ester hydrolysis can occur due to:

- pH imbalance : Excess base (e.g., NaOH) promotes hydrolysis; use buffered conditions (pH 8–9) .

- Steric effects : The 3-fluoro group on phenol reduces nucleophilic attack efficiency, requiring longer reaction times . Kinetic studies (GC-MS monitoring) reveal a second-order dependence on both reactants .

Q. How can computational modeling optimize crystallographic refinement for structural analysis?

- SHELX suite : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to resolve fluorine’s electron density challenges .

- ORTEP-3 : Visualizes thermal ellipsoids and validates bond angles/lengths, critical for confirming the ester’s planar geometry .

- DFT calculations : Predict vibrational frequencies (e.g., B3LYP/6-31G*) to cross-validate experimental IR data .

Q. What strategies resolve contradictions between purity assays and bioactivity data?

Discrepancies often arise from:

- Isomeric impurities : Chiral HPLC (Chiralpak IA column) detects enantiomeric byproducts not resolved by standard methods .

- Residual solvents : Headspace GC-MS identifies traces of DMF or acetone, which may inhibit enzyme activity in biological assays .

- Batch variability : Implement QbD (Quality by Design) protocols to standardize synthetic steps .

Q. How do fluorinated analogs influence metabolic stability in pharmacokinetic studies?

The 3-fluoro group enhances metabolic resistance by:

- Blocking cytochrome P450 oxidation at the meta position.

- Increasing lipophilicity (logP ~2.5), improving membrane permeability . In vitro microsomal assays (human liver microsomes) show a 40% longer half-life compared to non-fluorinated analogs .

Methodological Considerations

Q. What safety protocols are essential for handling fluorinated aromatic esters?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact (LD50 >2000 mg/kg in rats) .

- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

- Ventilation : Use fume hoods to limit inhalation of volatile byproducts (e.g., acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.